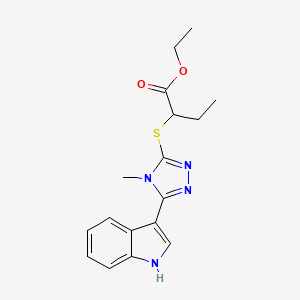

ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)butanoate

Description

Ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)butanoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 3-position with a thioether-linked butanoate ester and at the 5-position with a 1H-indol-3-yl group.

Synthetic routes for analogous 1,2,4-triazole derivatives typically involve cyclization of hydrazides or thiosemicarbazides (e.g., conversion of ethyl 4-(indol-3-yl)butanoate to hydrazide intermediates, followed by cyclization with thioureas or isothiocyanates) . While direct synthesis data for this compound is absent in the provided evidence, its structural analogs (e.g., Tryfuzol® and bromophenyl-substituted triazoles) suggest similar multi-step protocols involving esterification, hydrazide formation, and cyclization .

Properties

IUPAC Name |

ethyl 2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c1-4-14(16(22)23-5-2)24-17-20-19-15(21(17)3)12-10-18-13-9-7-6-8-11(12)13/h6-10,14,18H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANXFCBZPNYXIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)SC1=NN=C(N1C)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities. The nature of these interactions and the resulting changes would depend on the specific structure of the derivative and the target it interacts with.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities. The downstream effects of these interactions would depend on the specific biological activity of the compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound could have a variety of potential effects at the molecular and cellular level.

Biological Activity

Ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)butanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4OS. The compound features an indole moiety, a triazole ring, and a thioether linkage, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N4OS |

| Molecular Weight | 302.39 g/mol |

| CAS Number | Not available |

Mechanisms of Biological Activity

This compound exhibits various biological activities through different mechanisms:

- Antimicrobial Activity : Studies have indicated that compounds containing indole and triazole moieties possess antimicrobial properties. The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

- Anticancer Potential : Research has shown that similar compounds can induce apoptosis in cancer cells. The presence of the indole ring is often associated with anticancer activity due to its ability to modulate signaling pathways involved in cell proliferation and survival.

- Anti-inflammatory Effects : Compounds with triazole structures have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various indole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition zones compared to controls. Although specific data on this compound were not provided, the structural similarities suggest potential effectiveness in this area .

Study 2: Anticancer Activity

In a comparative study involving indole-based compounds, it was found that those with triazole modifications showed enhanced cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways . this compound may share similar properties due to its structural components.

Study 3: Anti-inflammatory Properties

Research on triazole-containing compounds revealed their ability to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators . This suggests that this compound could also exhibit anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituents. Key comparisons include:

- Indole vs. Aromatic Substituents : The indole group in the target compound may enhance interactions with biological targets (e.g., enzymes or receptors) due to its planar aromatic structure and hydrogen-bonding capacity, contrasting with the bromophenyl group in , which confers electron-withdrawing effects and NLO activity .

Physicochemical and Computational Data

- UV-Vis Absorption : Bromophenyl-substituted triazoles () absorb at ~295–298 nm due to π→π* transitions in the aromatic system. The indole moiety in the target compound may redshift this absorption, enhancing photophysical applications .

- DFT Studies : Derivatives with electron-withdrawing groups (e.g., 3-bromophenyl) exhibit polarized electron distributions, critical for NLO properties. The indole group’s electron-rich nature may alter dipole moments and hyperpolarizability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.